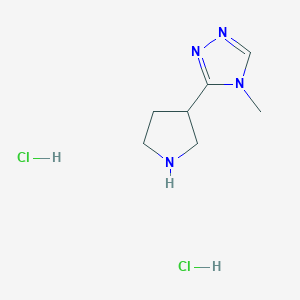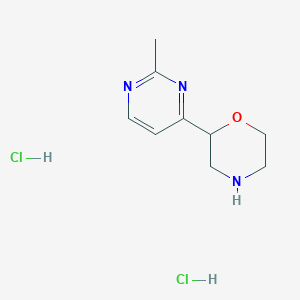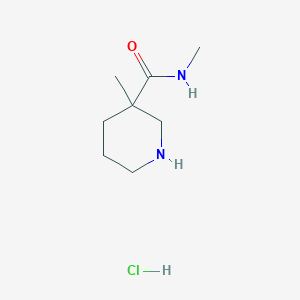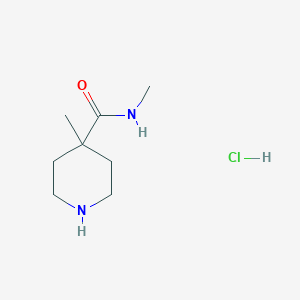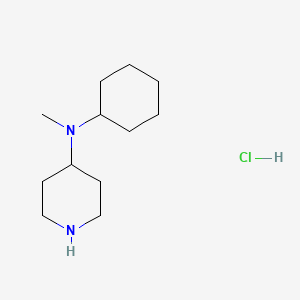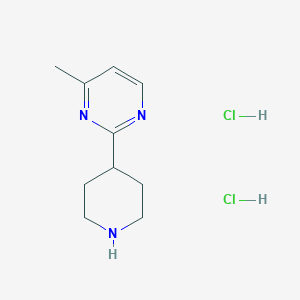![molecular formula C17H25ClN2O2 B1402571 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride CAS No. 1361114-53-5](/img/structure/B1402571.png)
2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride
Vue d'ensemble
Description
The compound appears to contain a methoxyphenyl group, an octahydro-pyrrolo[3,4-b]azepin-1-yl group, and an ethanone group. Methoxyphenols are aromatic organic compounds that contain a methoxy group (-OCH3) attached to the benzene ring . Pyrrolo[3,4-b]azepines are a type of azepines, which are seven-membered heterocyclic compounds containing nitrogen . Ethanone is a simple ketone, with a carbonyl group (C=O) attached to two carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the seven-membered azepine ring and the aromatic methoxyphenyl group. The ethanone group would introduce a polar carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxyphenyl group, the azepine ring, and the ethanone group. The methoxy group in the methoxyphenyl group could potentially undergo demethylation reactions . The azepine ring might participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carbonyl group in the ethanone group and the aromatic methoxyphenyl group could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Anticancer Properties
A derivative of this compound, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates significant anticancer properties. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase. This compound potentially induces cell death by apoptosis, as suggested by flow cytometry analysis (Via et al., 2008).
Photochemical Reactions
The compound's derivatives, such as 3-benzoyl-2-methoxy-3H-azepine, have been studied for their photochemical reactions. These derivatives undergo photolysis in methanol, leading to various pyridine derivatives. This process involves thermal rearrangement and ring contraction, showcasing the compound's potential in organic photochemical reactions (Ogata et al., 1969).
Synthesis of Heterocyclic Compounds
Derivatives of 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride are used in synthesizing various heterocyclic compounds. These include pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous pyridine and azepine derivatives, which have shown promise in anti-inflammatory and analgesic activities (Muchowski et al., 1985).
Potential in Polymer Synthesis
The compound's derivatives are also being explored in polymer synthesis. For example, polysubstituted pyrrole derivatives synthesized using substituted 1-phenyl-2-(phenylamino)-ethan-1-one exhibit properties useful in conducting polymers, with potential applications in materials science (Kumar et al., 2017).
Propriétés
IUPAC Name |
1-(3,4,5,5a,6,7,8,8a-octahydro-2H-pyrrolo[3,4-b]azepin-1-yl)-2-(2-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-21-16-8-3-2-6-13(16)10-17(20)19-9-5-4-7-14-11-18-12-15(14)19;/h2-3,6,8,14-15,18H,4-5,7,9-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILLETAYBMYPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCC3C2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride](/img/structure/B1402489.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride](/img/structure/B1402490.png)


![3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride](/img/structure/B1402496.png)
